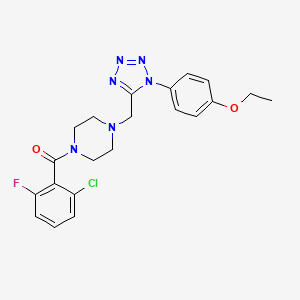

(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound "(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring three key components:

- A 2-chloro-6-fluorophenyl group attached to a methanone moiety.

- A tetrazole scaffold substituted with a 4-ethoxyphenyl group, connected via a methylene (-CH₂-) bridge to the piperazine.

The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the ethoxy group may influence solubility and electronic properties .

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN6O2/c1-2-31-16-8-6-15(7-9-16)29-19(24-25-26-29)14-27-10-12-28(13-11-27)21(30)20-17(22)4-3-5-18(20)23/h3-9H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJQVFSXSMAAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure is characterized by a chloro and fluoro substitution on a phenyl ring, combined with a piperazine moiety linked to a tetrazole. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity . For instance, tetrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. A study demonstrated that specific analogs could reduce tumor growth in xenograft models, suggesting that this compound may also possess similar properties .

Anticonvulsant Properties

The structural components of the compound indicate potential anticonvulsant activity . Compounds featuring piperazine and tetrazole rings have been associated with modulation of neurotransmitter systems, particularly GABAergic pathways. In animal models, related compounds have shown efficacy in reducing seizure frequency and severity .

Neuropharmacological Effects

The presence of the piperazine moiety suggests possible neuropharmacological effects . Piperazine derivatives are known to interact with serotonin and dopamine receptors, potentially influencing mood and anxiety disorders. Preliminary studies have indicated that similar compounds can exhibit anxiolytic effects in animal models .

The proposed mechanism of action for this compound involves multiple pathways:

- Receptor Modulation : The piperazine structure may allow for interaction with neurotransmitter receptors, influencing synaptic transmission.

- Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells via the activation of caspases and inhibition of anti-apoptotic proteins.

- Antioxidant Activity : Some studies suggest that the presence of halogen substituents can enhance the antioxidant properties of compounds, contributing to their therapeutic effects .

Case Studies

- Anticancer Efficacy : A study examining a series of tetrazole derivatives found that one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity .

- Seizure Models : In a controlled study using PTZ-induced seizure models in rodents, a related piperazine derivative significantly reduced seizure duration compared to controls .

- Neuropharmacology : Research on piperazine-based compounds has shown promise in treating anxiety disorders, with behavioral assays indicating reduced anxiety-like behavior in treated animals .

Data Tables

| Biological Activity | Compound Analog | IC50 Value (µM) | Model |

|---|---|---|---|

| Antitumor | Tetrazole Derivative A | 15.3 | Xenograft |

| Anticonvulsant | Piperazine Derivative B | 22.5 | PTZ Seizure |

| Neuropharmacological | Piperazine Derivative C | 10.0 | Behavioral Test |

Comparison with Similar Compounds

Core Heterocycles

- Target Compound : The tetrazole ring (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle with high metabolic stability and acidity (pKa ~4.9), favoring ionic interactions in biological systems.

- Analog 1 () : Features a tetrazole-thio (-S-) linkage instead of a methylene bridge. The thioether group may reduce conformational rigidity compared to the target’s -CH₂- linker .

- Analog 3 () : Incorporates a 1,2,4-triazole-thio system with sulfonyl groups, which could enhance solubility but reduce passive membrane permeability compared to the target’s ethoxyphenyl group .

Substituent Effects

- Halogenation : The target’s 2-chloro-6-fluorophenyl group differs from analogs with 4-fluorophenyl () or 2,4-difluorophenyl (). Ortho-substituted halogens may sterically hinder interactions but improve selectivity for sterically tolerant binding pockets.

- Ethoxy vs. Sulfonyl : The 4-ethoxyphenyl substituent in the target provides moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyl groups in analogs 1 and 3. This distinction could influence π-π stacking or hydrogen-bond acceptor capacity .

Tabulated Comparison of Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.